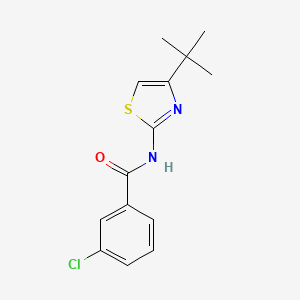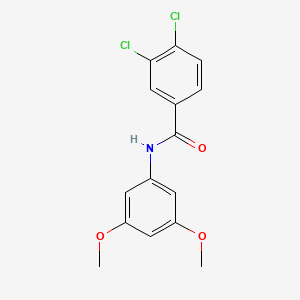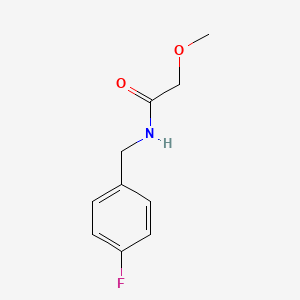![molecular formula C19H12N2O3S B5716334 2-(4-nitrophenyl)-3-[5-(phenylthio)-2-furyl]acrylonitrile](/img/structure/B5716334.png)
2-(4-nitrophenyl)-3-[5-(phenylthio)-2-furyl]acrylonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-nitrophenyl)-3-[5-(phenylthio)-2-furyl]acrylonitrile is a chemical compound that belongs to the class of α,β-unsaturated nitriles. It is widely used in scientific research due to its unique chemical properties and potential applications.
Mécanisme D'action
The mechanism of action of 2-(4-nitrophenyl)-3-[5-(phenylthio)-2-furyl]acrylonitrile is not fully understood. However, it has been suggested that the compound may act as an electrophile and undergo Michael addition with nucleophiles such as amino acids and proteins. This may lead to the formation of adducts, which may alter the biological activity of the target molecule.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been reported to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Additionally, the compound has been shown to possess antimicrobial activity against various bacterial strains. It has also been reported to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-(4-nitrophenyl)-3-[5-(phenylthio)-2-furyl]acrylonitrile in lab experiments include its high yield of synthesis, high purity, and potential applications in various fields. However, the limitations of using the compound include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Orientations Futures
There are various future directions for the use of 2-(4-nitrophenyl)-3-[5-(phenylthio)-2-furyl]acrylonitrile in scientific research. One potential direction is the synthesis of novel heterocyclic compounds using this compound as a starting material. These compounds may exhibit unique biological activities and may have potential applications in drug discovery. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential toxicity. The compound may also be used as a fluorescent probe for the detection of metal ions in biological samples, and further studies may be conducted to optimize its sensitivity and selectivity.
Méthodes De Synthèse
The synthesis of 2-(4-nitrophenyl)-3-[5-(phenylthio)-2-furyl]acrylonitrile involves the reaction of 4-nitrobenzaldehyde with 5-phenylthio-2-furanecarbonitrile in the presence of a catalytic amount of piperidine. The reaction mixture is then refluxed in acetic anhydride to obtain the final product. The yield of the synthesis is typically high, and the purity of the product can be confirmed through various analytical techniques such as NMR spectroscopy and HPLC.
Applications De Recherche Scientifique
2-(4-nitrophenyl)-3-[5-(phenylthio)-2-furyl]acrylonitrile has been extensively used in scientific research due to its potential applications in various fields. It has been used as a starting material for the synthesis of various heterocyclic compounds, which have shown promising biological activities such as anticancer, antimicrobial, and anti-inflammatory properties. Additionally, this compound has been used as a fluorescent probe for the detection of metal ions in biological samples.
Propriétés
IUPAC Name |
(E)-2-(4-nitrophenyl)-3-(5-phenylsulfanylfuran-2-yl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12N2O3S/c20-13-15(14-6-8-16(9-7-14)21(22)23)12-17-10-11-19(24-17)25-18-4-2-1-3-5-18/h1-12H/b15-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSMWPGCDTSGSKR-QINSGFPZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SC2=CC=C(O2)C=C(C#N)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)SC2=CC=C(O2)/C=C(/C#N)\C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 4-({[(4-methylbenzyl)thio]acetyl}amino)benzoate](/img/structure/B5716256.png)

![2-[(2-chlorophenyl)amino]-4-methyl-N-phenyl-1,3-thiazole-5-carboxamide](/img/structure/B5716267.png)

![methyl [5-cyano-6-[2-(dimethylamino)vinyl]-4-oxo-1(4H)-pyrimidinyl]acetate](/img/structure/B5716287.png)
![4-phenyl-3-buten-2-one 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B5716292.png)
![ethyl [5-(3-methoxyphenyl)-1,3,4-thiadiazol-2-yl]carbamate](/img/structure/B5716294.png)

![N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-methylpropanamide](/img/structure/B5716307.png)
![2-[(4,6-dimethyl-2-pyrimidinyl)amino]-N-phenyl-4,5-dihydro-1H-imidazole-1-carbothioamide](/img/structure/B5716328.png)
![4-bromo-N'-[(3,4-dimethylbenzoyl)oxy]benzenecarboximidamide](/img/structure/B5716343.png)


![7-[(3-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B5716358.png)